Meta-Substitution Confers Potent BRD4 Inhibition: A Direct SAR Comparison within the Same Chemical Series
In a focused structure-activity relationship (SAR) study of dual PLK1/BRD4 inhibitors, a derivative bearing a 3-bromobenzyl moiety (compound 39j) was directly compared to the parental compound (which features a cyclopentyl group) and other analogues. The 3-bromobenzyl analogue exhibited the highest BRD4 inhibitory activity in the series [1].
| Evidence Dimension | BRD4 Bromodomain Inhibition |
|---|---|
| Target Compound Data | Ki = 8.7 nM (for the 3-bromobenzyl analogue 39j) |
| Comparator Or Baseline | Parental compound with a cyclopentyl group at the same position (much weaker inhibition, value not quantified as highly potent in this series) |
| Quantified Difference | The 3-bromobenzyl analogue was the most potent in the series; replacing the cyclopentyl group with 3-bromobenzyl converted the compound into a highly potent BRD4 inhibitor. |
| Conditions | In vitro biochemical assay measuring inhibition of BRD4 bromodomain |
Why This Matters
This demonstrates that the 3-bromobenzyl moiety is a privileged structural motif for achieving high-affinity BRD4 inhibition, making its inclusion in a lead optimization campaign a critical decision point for procurement.
- [1] Chen, L., et al. (2015). BRD4 Structure-Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. BioStudies, S-EPMC4499818. View Source
